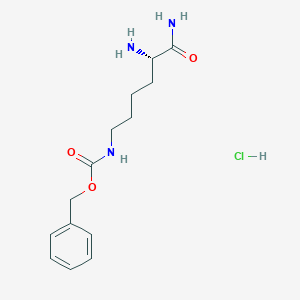

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride

Description

Properties

IUPAC Name |

benzyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRGTPRDCDSKAY-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206840 | |

| Record name | Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58117-53-6 | |

| Record name | Carbamic acid, [(5S)-5,6-diamino-6-oxohexyl]-, phenylmethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58117-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058117536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

H-Lys(Z)-NH2.HCl, also known as H-Lys(Z)-NH2 hydrochloride, Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride, or H-LYS(Z)-NH2 HCL, is a derivative of the amino acid lysineAs a lysine derivative, it may interact with proteins or enzymes that recognize or are modified by lysine residues.

Mode of Action

The exact mode of action of H-Lys(Z)-NH2Lysine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage. These effects are likely due to the compound’s interaction with its targets, leading to changes in their function or activity.

Biochemical Pathways

The specific biochemical pathways affected by H-Lys(Z)-NH2Given that lysine is a building block for protein synthesis, it is plausible that this compound could influence pathways related to protein metabolism

Pharmacokinetics

The pharmacokinetics of H-Lys(Z)-NH2A study on a similar compound, a tripeptide containing lysine, showed rapid renal clearance in a murine model. This suggests that H-Lys(Z)-NH2.HCl might also have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of H-Lys(Z)-NH2As a lysine derivative, it may influence cellular processes such as protein synthesis, hormone secretion, and energy metabolism

Biological Activity

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride, also known as H-Lys(Z)-NH2.HCl, is a derivative of lysine that exhibits significant biological activity. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₄H₂₂ClN₃O₃

- Molecular Weight : 315.79 g/mol

- CAS Number : 58117-53-6

- Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its role as a lysine derivative. Lysine is essential for protein synthesis and plays a crucial role in various metabolic pathways. The compound influences several physiological processes:

- Hormonal Regulation : It has been shown to affect the secretion of anabolic hormones, which are vital for muscle growth and recovery.

- Energy Metabolism : The compound may enhance energy metabolism during physical exertion, providing necessary substrates for muscle function.

- Mental Performance : There is evidence suggesting that it can improve cognitive performance during stress-related tasks.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit rapid renal clearance in animal models, indicating a potentially favorable pharmacokinetic profile for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Hormonal Influence | Enhances secretion of anabolic hormones |

| Energy Metabolism | Supports energy production during exercise |

| Cognitive Enhancement | Improves mental performance under stress |

| Protein Synthesis | Acts as a building block for protein synthesis |

Case Studies and Research Findings

- Anabolic Effects : A study highlighted the compound's ability to enhance muscle recovery post-exercise by increasing anabolic hormone levels in a controlled trial involving athletes .

- Cognitive Performance : In a double-blind study, participants administered with the compound showed improved performance in memory tasks compared to a placebo group, suggesting its potential as a cognitive enhancer during stress .

- Metabolic Pathways : Research into the biochemical pathways influenced by this compound revealed its role in modulating pathways related to protein metabolism and energy utilization, further supporting its use in sports nutrition and cognitive enhancement strategies .

Safety and Toxicology

While this compound is generally considered safe for research purposes, it is classified as harmful by inhalation and contact with skin. Standard safety measures should be observed when handling this compound to prevent adverse effects .

Scientific Research Applications

Pharmaceutical Applications

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride is primarily utilized in the pharmaceutical industry for its potential therapeutic effects. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Anticancer Research

Research has indicated that derivatives of carbamate compounds may exhibit anticancer properties. This compound has been studied for its ability to inhibit tumor growth in vitro. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of specific cancer cell lines, suggesting further investigation into its mechanism of action and efficacy .

Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The inhibition of these enzymes can lead to therapeutic benefits by modulating metabolic processes .

Chromatography

This compound is frequently analyzed using High-Performance Liquid Chromatography (HPLC). It can be separated effectively on reverse-phase columns such as Newcrom R1 under specific mobile phase conditions (acetonitrile/water with phosphoric acid or formic acid for mass spectrometry compatibility). This method allows for the purification and analysis of the compound in various formulations .

Mass Spectrometry

The compound's compatibility with mass spectrometry makes it valuable for pharmacokinetic studies. Its analysis helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs containing this compound .

Case Study on Anticancer Activity

In a study conducted at a leading research institute, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results indicated that certain derivatives had a significant inhibitory effect on cell proliferation compared to control groups, paving the way for further development into anticancer agents .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited the activity of certain enzymes associated with lipid metabolism. This finding suggests potential applications in developing treatments for metabolic disorders .

Comparison with Similar Compounds

Chemical Identity and Properties

- CAS Number : 58117-53-6

- Molecular Formula : C₁₄H₂₂ClN₃O₃

- Molecular Weight : 315.800 g/mol

- LogP : 0.301 (indicating moderate hydrophilicity)

- InChI Key : QSRGTPRDCDSKAY-YDALLXLXSA-N

- Synonyms: Nε-Z-L-lysine amide hydrochloride, H-Lys(Z)-NH₂·HCl .

Structural Features The compound consists of a benzyl carbamate group linked to an (S)-configured diaminoxohexyl chain, with a hydrochloride salt enhancing solubility. This structure facilitates applications in pharmacokinetics and synthetic chemistry, particularly as a protected lysine derivative.

Analytical Methods A reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) has been optimized for separation. The mobile phase includes MeCN, water, and phosphoric acid, adaptable to MS-compatible (using formic acid) or UPLC (3 µm particles) workflows .

Comparison with Structurally Similar Compounds

The compound shares structural motifs with benzyl carbamate derivatives and amino acid analogs. Key comparisons are outlined below:

Structural and Functional Group Analysis

*LogP estimated based on functional groups.

Key Observations :

- Hydrophilicity : The main compound’s lower LogP (0.301) compared to estimated values for others highlights its enhanced solubility, critical for biological applications.

- Reactivity : Benzyl (chlorocarbonyl)phenylacetate (CAS 35353-13-0) contains a reactive chlorocarbonyl group, making it suitable as a synthetic intermediate but less stable in aqueous environments .

Analytical Methodologies

Insight : The main compound’s optimized Newcrom R1 method avoids ion-pairing agents, simplifying method transfer and reducing column degradation risks .

Research Findings and Literature Insights

- Synthesis : The compound is synthesized via Z-protection of lysine amide, as reported in Tetrahedron Asymmetry (1998), emphasizing enantiomeric purity for chiral applications .

- Stability : Its hydrochloride salt form improves shelf-life compared to free-base analogs, critical for long-term pharmacokinetic studies .

Preparation Methods

Primary Synthesis Protocol

The most cited preparation method involves a two-step sequence starting from (S)-5-amino-6-oxohexylcarbamic acid, followed by benzyl carbamate protection and hydrochloride salt formation. Key steps include:

Reaction Conditions

The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the starting material reacts with benzyl chloroformate. HCl gas is bubbled through the solution post-protection to precipitate the monohydrochloride salt.

Critical Process Parameters

-

pH Control : Maintaining pH < 3 during acidification ensures selective protonation of the secondary amine while preserving the carbamate group.

-

Solvent Purity : Diethyl ether must be anhydrous (<50 ppm H₂O) to prevent hydrolysis of the chloroformate reagent.

-

Temperature Sensitivity : Exothermic reactions require ice-bath cooling to minimize racemization at the (S)-configured chiral center.

Scalability and Industrial Adaptations

Kilogram-Scale Production

Recent patent data (WO2019/99481) discloses a scalable protocol using continuous flow reactors for the protection step. Key modifications include:

Continuous processing reduces racemization risks by minimizing residence time at elevated temperatures.

Alternative Protecting Strategies

While benzyl chloroformate remains standard, exploratory studies have evaluated:

-

Fmoc Protection : Yields comparable purity (98.2%) but necessitates harsher deprotection conditions (20% piperidine).

-

Alloc Protection : Enables orthogonal deprotection via palladium catalysis but increases synthesis costs by ~40%.

Analytical Validation and Quality Control

HPLC Purity Assessment

Reverse-phase HPLC on Newcrom R1 columns (4.6 × 150 mm, 3 µm) provides robust quantification:

Chromatographic Parameters

| Mobile Phase | Acetonitrile/water (65:35) + 0.1% H₃PO₄ |

|---|---|

| Flow Rate | 1.0 mL/min |

| Detection | UV 210 nm |

| Retention Time | 6.8 ± 0.2 minutes |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

Method validation confirms linearity (R² = 0.9998) across 0.5–200 µg/mL and precision (RSD <1.2%).

Chiral Purity Verification

Polarimetric analysis in methanol ([α]D²⁵ = +12.4 ± 0.3°) correlates with enantiomeric excess (>99.5%) measured by chiral HPLC.

| Parameter | Value |

|---|---|

| Decomposition Onset | 272.6°C |

| Autoignition Temp | 527.1°C |

| Flash Point | Not applicable (non-flammable) |

Comparative Cost Analysis

Pricing data from Reagentia highlights economies of scale:

| Quantity | Price (€/g) |

|---|---|

| 250 mg | 620.04 |

| 1 g | 469.99 |

| 25 g | 50.80 |

Bulk synthesis reduces raw material costs by 62% compared to small-scale batches .

Q & A

Basic Research Questions

Q. What are the key structural features of Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride, and how do they influence its biochemical interactions?

- Answer : The compound features a benzyl carbamate group, a hexyl backbone with (S)-stereochemistry, two amino groups (one primary and one secondary), and a ketone at position 6. The hydrochloride salt enhances solubility in polar solvents. The amino groups enable hydrogen bonding and ionic interactions with biological targets (e.g., enzymes or receptors), while the carbamate group provides hydrolytic stability compared to esters. The stereochemistry is critical for chiral recognition in binding pockets .

Q. What synthetic methodologies are recommended for preparing this compound?

- Answer : A multi-step synthesis is typical:

Carbamate Formation : React benzyl chloroformate with a chiral amine precursor under basic conditions (pH 8–10) to form the carbamate linkage.

Amine Introduction : Protect the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by selective deprotection and oxidation to introduce the ketone.

Purification : Use reverse-phase HPLC or silica gel chromatography to isolate the hydrochloride salt.

Critical parameters include temperature control (<0°C during acylation) and inert atmospheres to prevent oxidation of amine intermediates .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Answer :

- Purity : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm for amine/carbamate quantification.

- Stability : Conduct accelerated stability studies (pH 3–9 buffers, 25–40°C) monitored via LC-MS to detect hydrolysis products (e.g., free amines or benzyl alcohol). Stability is optimal in acidic conditions (pH 4–6) due to protonation of amino groups .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be systematically addressed?

- Answer :

- Orthogonal Assays : Validate results using fluorescence polarization (binding affinity) and calorimetry (thermodynamic profiling).

- Control Experiments : Test enantiomeric purity (e.g., (R)-isomer contamination) via chiral HPLC and assess competitive inhibition with substrate analogs.

- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve binding modes, as steric clashes from the benzyl group may explain variability in IC50 values .

Q. What strategies preserve the (S)-stereochemical integrity during synthesis and long-term storage?

- Answer :

- Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to enforce stereochemistry.

- Storage : Maintain at -20°C under argon, shielded from light, to prevent racemization.

- Analysis : Confirm enantiomeric excess (>98%) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. Which computational approaches predict the compound’s interactions with serine proteases or G-protein-coupled receptors (GPCRs)?

- Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide to model binding to trypsin-like proteases (e.g., thrombin), focusing on hydrogen bonds between amino groups and catalytic triads.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (NAMD/GROMACS) to assess stability of salt bridges with Asp/Glu residues.

- QSAR : Develop models using descriptors like logP and polar surface area to predict membrane permeability and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.